
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate is an organic compound that contains both a chlorocarbonyl group and a nitrophenyl group attached to a thiocyanate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate typically involves the reaction of 4-(Chlorocarbonyl)-2-nitrophenol with thiocyanate salts under specific conditions. One common method involves the use of ammonium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored by techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Ammonium thiocyanate, acetonitrile, room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Oxidation: Hydrogen peroxide, acetic acid, elevated temperature.
Major Products Formed
Substitution: Formation of thiocyanate derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfonyl derivatives.
Applications De Recherche Scientifique
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, attacking electrophilic centers in biological molecules. This can lead to the inhibition of enzyme activity or modification of protein structures. The nitro group can also participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chlorocarbonyl)-2-nitrophenol: Lacks the thiocyanate group but shares similar structural features.
2-Nitrophenyl thiocyanate: Lacks the chlorocarbonyl group but contains the nitrophenyl and thiocyanate moieties.
4-Chlorophenyl thiocyanate: Contains the chlorophenyl and thiocyanate groups but lacks the nitro group.
Uniqueness
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate is unique due to the presence of both the chlorocarbonyl and nitrophenyl groups attached to the thiocyanate moiety.
Propriétés
Numéro CAS |
65474-97-7 |
|---|---|
Formule moléculaire |
C8H3ClN2O3S |
Poids moléculaire |
242.64 g/mol |
Nom IUPAC |
(4-carbonochloridoyl-2-nitrophenyl) thiocyanate |
InChI |
InChI=1S/C8H3ClN2O3S/c9-8(12)5-1-2-7(15-4-10)6(3-5)11(13)14/h1-3H |
Clé InChI |
GVUUBISPXWCMKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


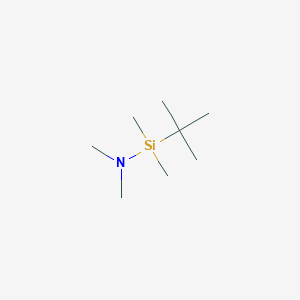
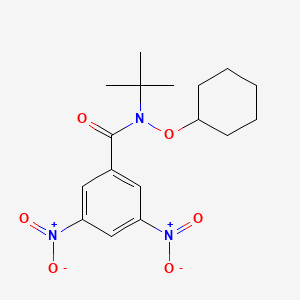

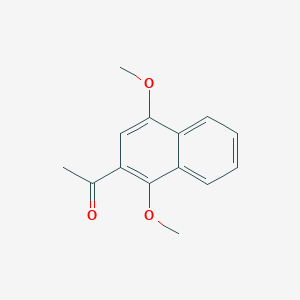
![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)


![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
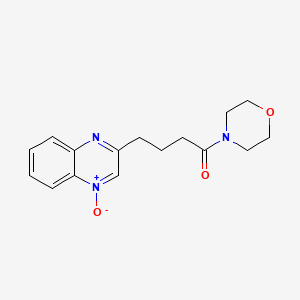
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
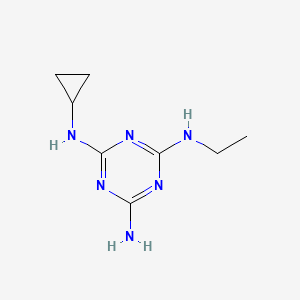
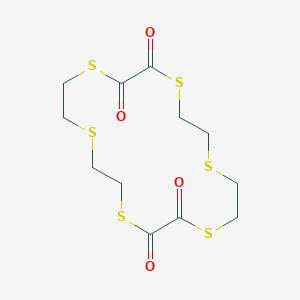
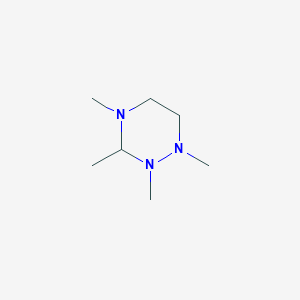
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
